4-ethoxy-N-(4-fluorophenyl)benzamide
Description
4-Ethoxy-N-(4-fluorophenyl)benzamide is a benzamide derivative characterized by a 4-ethoxy substituent on the benzoyl ring and a 4-fluorophenyl group attached to the amide nitrogen. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ≈ 2.8) and a molecular weight of 259.28 g/mol . The ethoxy group enhances steric bulk and electron-donating effects, while the fluorine atom on the phenyl ring improves metabolic stability and bioavailability through reduced oxidative metabolism .
Properties
Molecular Formula |
C15H14FNO2 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
4-ethoxy-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C15H14FNO2/c1-2-19-14-9-3-11(4-10-14)15(18)17-13-7-5-12(16)6-8-13/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
OSPRCPKKQWLZBY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural analogs of N-(4-fluorophenyl)benzamide derivatives
Key Insights :
- Electron-Withdrawing vs. In contrast, the ethoxy group in this compound increases lipophilicity, favoring blood-brain barrier penetration .
- Fluorine Positioning : 2-Chloro-5-fluoro-N-(4-fluorophenyl)benzamide demonstrates altered crystal packing due to halogen interactions (Cl···F), resulting in a higher melting point (218°C) compared to the ethoxy analog (mp: 162°C) .
Pharmacological Activity Comparisons
Antifungal Activity
PC945, a triazole-modified benzamide, shows superior antifungal activity (MIC₉₀: 0.06 µg/mL) compared to non-azole analogs due to its ability to inhibit fungal cytochrome P450 14α-demethylase .
Anticancer Activity
4-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide inhibits VEGFR-2 with an IC₅₀ of 1.2 µM, while the ethoxy derivative’s anticancer mechanism remains understudied . The chloroacetamido group’s electrophilicity likely facilitates covalent binding to kinase active sites, a feature absent in the ethoxy analog.
Gastrokinetic Activity
AS-4370, a morpholine-containing benzamide, enhances gastric emptying (ED₅₀: 0.8 mg/kg) without dopamine D2 receptor antagonism, unlike metoclopramide . The ethoxy analog’s lack of morpholine or piperazine substituents suggests divergent pharmacological targets.
Physicochemical and Spectroscopic Differences
- IR Spectroscopy : Compounds with carbonyl groups (e.g., hydrazinecarbothioamides) show C=O stretches at 1663–1682 cm⁻¹, while triazole derivatives (e.g., PC945) lack these bands, confirming structural conversion .
- Solubility: The ethoxy derivative’s solubility in ethanol is 12 mg/mL, higher than the chloroacetamido analog (6 mg/mL), due to reduced polarity .
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